Pinocembrin, 7-acetate Pinocembrin, 7-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17936209
InChI: InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3
SMILES:
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

Pinocembrin, 7-acetate

CAS No.:

Cat. No.: VC17936209

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Pinocembrin, 7-acetate -

Specification

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name (5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate
Standard InChI InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3
Standard InChI Key OCRUXLYEKHXKPB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Pinocembrin 7-acetate (CAS No. 109592-60-1) is a flavanone derivative with the molecular formula C17H14O5\text{C}_{17}\text{H}_{14}\text{O}_{5} and a molar mass of 298.29 g/mol . Its systematic IUPAC name, [(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate, reflects the acetylation at the 7-hydroxyl position of the pinocembrin backbone . The compound’s stereochemistry is defined by the (2S) configuration, critical for its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight298.29 g/mol
Density1.331±0.06 g/cm³ (predicted)
Boiling Point525.6±50.0 °C (predicted)
Melting PointNot reported
SolubilityChloroform, DMSO, Ethyl Acetate
pKa7.01±0.40 (predicted)
Storage Conditions-20°C (desiccated)

The compound’s solubility profile enables formulation in organic solvents, with recommended stock solution preparation at 37°C using ultrasonic agitation . Its stability is maintained for several months when stored at -20°C, though immediate use post-preparation is advised for experimental consistency .

ParameterSpecificationSource
Stock Solution Concentration1–50 mM in DMSO
Working Temperature37°C (solubilization)
Centrifugation500×g for liquid formulations
Shipping ConditionsRoom temperature or blue ice

Researchers must note the compound’s sensitivity to hydrolysis at alkaline pH due to the acetyl ester group. Stability studies recommend avoiding aqueous solutions above pH 7.0 for extended periods .

Synthetic and Natural Occurrence

While primarily obtained through semi-synthetic modification of pinocembrin (isolated from propolis and honeycomb), recent advances in microbial biosynthesis using engineered Saccharomyces cerevisiae strains show promise for sustainable production . Key synthetic steps involve:

  • Selective acetylation of pinocembrin’s 7-hydroxyl group

  • Chiral resolution to isolate the (2S)-enantiomer

  • Purification via reverse-phase HPLC (>98% purity)

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